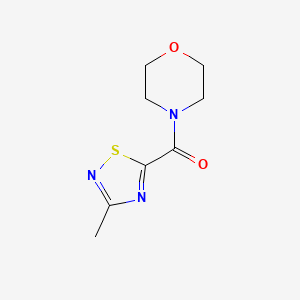![molecular formula C19H23FN2O4S B2922366 2-[[1-(5-Fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine CAS No. 2379973-11-0](/img/structure/B2922366.png)
2-[[1-(5-Fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[1-(5-Fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine is a chemical compound that belongs to the class of piperidine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The synthesis method of this compound is complex, and it requires expertise in organic chemistry.
作用機序
The mechanism of action of 2-[[1-(5-Fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine involves the inhibition of cell proliferation and induction of apoptosis. This compound induces apoptosis by activating the caspase pathway. It also inhibits the activity of NF-κB, which is a transcription factor that plays a critical role in cell survival and proliferation.
Biochemical and Physiological Effects:
2-[[1-(5-Fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine has several biochemical and physiological effects. This compound inhibits the growth of cancer cells by inducing apoptosis. It also protects neurons from oxidative stress-induced cell death. This compound has been found to be non-toxic to normal cells, which makes it a potential candidate for cancer therapy.
実験室実験の利点と制限
The advantages of using 2-[[1-(5-Fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine in lab experiments are that it has potential applications in the field of medicinal chemistry, and it is non-toxic to normal cells. The limitations of using this compound in lab experiments are that the synthesis method is complex, and it requires expertise in organic chemistry.
将来の方向性
The future directions for 2-[[1-(5-Fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine are as follows:
1. Investigate the potential use of this compound as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
2. Investigate the potential use of this compound in combination with other anticancer drugs to enhance their efficacy.
3. Investigate the potential use of this compound in the treatment of other types of cancer.
4. Investigate the mechanism of action of this compound in more detail to gain a better understanding of its anticancer properties.
5. Investigate the pharmacokinetics and pharmacodynamics of this compound to determine its suitability for clinical use.
Conclusion:
2-[[1-(5-Fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine is a chemical compound that has potential applications in the field of medicinal chemistry. This compound has been investigated for its anticancer and neuroprotective properties. The synthesis method of this compound is complex, and it requires expertise in organic chemistry. The future directions for this compound are to investigate its potential use in the treatment of neurodegenerative diseases, in combination with other anticancer drugs, and in the treatment of other types of cancer.
合成法
The synthesis method of 2-[[1-(5-Fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine involves several steps. The first step involves the reaction of 5-Fluoro-2-methoxyphenylsulfonyl chloride with piperidine to form 1-(5-Fluoro-2-methoxyphenyl)sulfonylpiperidine. In the second step, 1-(5-Fluoro-2-methoxyphenyl)sulfonylpiperidine is reacted with 3-methylpyridine-2-boronic acid to form 2-[[1-(5-Fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine. This synthesis method requires expertise in organic chemistry and is not suitable for novice chemists.
科学的研究の応用
2-[[1-(5-Fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine has potential applications in the field of medicinal chemistry. This compound has been investigated for its anticancer properties. It has been found that this compound inhibits the growth of cancer cells by inducing apoptosis. This compound has also been investigated for its potential use as a neuroprotective agent. It has been found that this compound protects neurons from oxidative stress-induced cell death.
特性
IUPAC Name |
2-[[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O4S/c1-14-4-3-9-21-19(14)26-13-15-7-10-22(11-8-15)27(23,24)18-12-16(20)5-6-17(18)25-2/h3-6,9,12,15H,7-8,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLAYQNVRCLNFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(5-Fluoro-2-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-bromo-5H-pyrido[4,3-b]indole](/img/structure/B2922285.png)
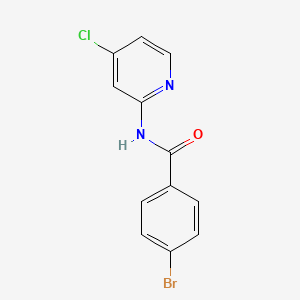

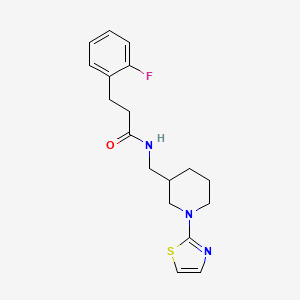
![1-(4-Fluorophenyl)-5-oxo-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}pyrrolidine-3-carboxamide](/img/structure/B2922290.png)
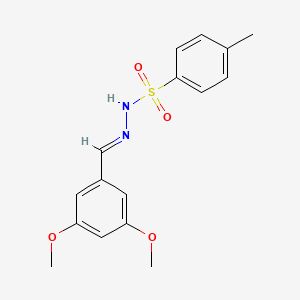
![4-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2922292.png)

![4-(4-methoxyphenyl)-2-((E)-2-((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazinyl)thiazole hydrobromide](/img/structure/B2922295.png)

![2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2922298.png)
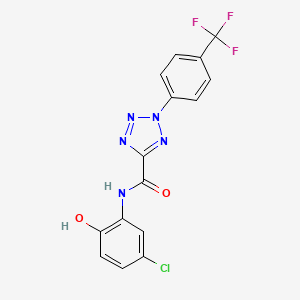
![N-(2-(3-chlorophenyl)-2-methoxypropyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2922302.png)
